molecular formula C9H11BBrFO3 B1284248 3-Bromo-5-fluoro-2-propoxyphenylboronic acid CAS No. 868272-84-8

3-Bromo-5-fluoro-2-propoxyphenylboronic acid

Cat. No. B1284248
CAS RN: 868272-84-8
M. Wt: 276.9 g/mol
InChI Key: XOBLNJQYFCQQTQ-UHFFFAOYSA-N
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Description

The compound of interest, 3-Bromo-5-fluoro-2-propoxyphenylboronic acid, is a boronic acid derivative characterized by the presence of bromo, fluoro, and propoxy substituents on the phenyl ring. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki coupling reactions, which are used to form carbon-carbon bonds. Although the provided papers do not directly discuss the synthesis or properties of this compound, they do provide insights into the preparation and reactivity of related arylboronic acids and halogenated compounds, which can be informative for understanding the behavior of the compound .

Synthesis Analysis

The synthesis of arylboronic acids often involves the use of halogenated precursors. For instance, the preparation of 3-pyridylboronic acid from 3-bromopyridine involves a lithium-halogen exchange followed by an "in situ quench" . This method could potentially be adapted for the synthesis of this compound by starting with an appropriately substituted bromo-fluoro-aryl halide. Additionally, the synthesis of 4-(2-Bromoacetyl)-3-fluorophenylboronic acid from 4-bromo-2-fluorobenzonitrile through a Grignard reaction, followed by protection and substitution steps, indicates the feasibility of introducing boronic acid groups into halogenated aromatic compounds .

Molecular Structure Analysis

The molecular structure of arylboronic acids is influenced by the substituents on the aromatic ring. The presence of electron-withdrawing groups, such as bromo and fluoro, can affect the reactivity of the boronic acid. While the papers do not provide specific details on the molecular structure of this compound, they do suggest that the electronic properties of the substituents can play a significant role in the compound's reactivity and stability .

Chemical Reactions Analysis

Arylboronic acids are known to participate in various chemical reactions, including Suzuki coupling, which is a palladium-catalyzed cross-coupling reaction. The papers describe the chemoselective functionalization of halogenated pyridines, which could be relevant to the reactivity of halogenated arylboronic acids . For example, the selective substitution of halogen groups under different conditions could be applied to modify the substituents on the arylboronic acid framework .

Physical and Chemical Properties Analysis

The physical and chemical properties of arylboronic acids are influenced by their substituents. The papers do not directly discuss the properties of this compound, but they do mention the use of halogenated compounds as reagents in analytical chemistry, which suggests their stability and reactivity under various conditions . The fluorogenic properties of some brominated compounds also highlight the potential for these types of molecules to be used in detection and analysis .

Scientific Research Applications

Synthesis and Applications in Organic Chemistry

3-Bromo-5-fluoro-2-propoxyphenylboronic acid is utilized in the synthesis of various organic compounds. The Suzuki reaction, a well-known method for forming carbon-carbon bonds, often employs boronic acids like this compound. For instance, Sutherland and Gallagher (2003) demonstrated the use of similar boronic acids in synthesizing 3,5-disubstituted 2-fluoropyridines, which are valuable intermediates in organic chemistry (Sutherland & Gallagher, 2003). Furthermore, this compound can be involved in halodeboronation reactions, as shown in the study by Szumigala et al. (2004), where similar boronic acids were used to create aryl halides (Szumigala et al., 2004).

Potential in Drug Development and Oncology

Boronic acids, including compounds like this compound, have shown promise in the field of drug development and oncology. Psurski et al. (2018) explored the antiproliferative potential of phenylboronic acid derivatives, highlighting their potential as anticancer agents (Psurski et al., 2018).

Application in Synthesizing Fluorinated Compounds

The synthesis of fluorinated compounds, which are significant in pharmaceuticals and novel materials, often involves boronic acids. Research by Erami et al. (2017) demonstrated the use of fluorophenylboronic acids in Suzuki-Miyaura C-C coupling reactions, which is a key process in producing fluorinated biphenyl derivatives (Erami et al., 2017).

Biochemical Analysis

Biochemical Properties

3-Bromo-5-fluoro-2-propoxyphenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of covalent bonds with diols and other molecules containing hydroxyl groups. This property makes it useful in the study of enzyme inhibition, as boronic acids can act as reversible inhibitors of serine proteases and other enzymes that utilize serine in their active sites. The compound interacts with enzymes such as phosphatidylinositol 3-kinase (PI3K), which is involved in various cellular processes including cell growth, proliferation, and survival . The interaction with PI3K can influence downstream signaling pathways, affecting cellular functions.

Cellular Effects

The effects of this compound on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with PI3K can lead to alterations in the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation . Additionally, the compound may affect the expression of genes involved in cell cycle regulation and apoptosis, thereby influencing cell function and fate.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The boronic acid group can form reversible covalent bonds with hydroxyl groups on serine residues in enzymes, leading to enzyme inhibition. This mechanism is particularly relevant for enzymes like serine proteases and PI3K . The inhibition of these enzymes can result in changes in cellular signaling and metabolic pathways, ultimately affecting cellular functions and processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time The compound’s stability and degradation are important factors to considerIn vitro studies have shown that prolonged exposure to the compound can lead to sustained inhibition of target enzymes and persistent changes in cellular signaling pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and effectively inhibit target enzymes. At higher doses, toxic or adverse effects may be observed, including potential impacts on liver and kidney function . It is crucial to determine the optimal dosage that maximizes therapeutic effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound can affect metabolic flux and metabolite levels by inhibiting key enzymes in metabolic pathways. For example, its interaction with PI3K can influence glucose metabolism and lipid synthesis, leading to changes in cellular energy balance and metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for cellular membranes .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles, such as the cytoplasm or nucleus, where it can exert its effects on cellular functions. The localization can influence the compound’s activity and function, as well as its interactions with other biomolecules .

properties

IUPAC Name

(3-bromo-5-fluoro-2-propoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BBrFO3/c1-2-3-15-9-7(10(13)14)4-6(12)5-8(9)11/h4-5,13-14H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOBLNJQYFCQQTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1OCCC)Br)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BBrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30584287
Record name (3-Bromo-5-fluoro-2-propoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

868272-84-8
Record name (3-Bromo-5-fluoro-2-propoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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